tert-butyl N-[2-(benzyloxy)-1-carbamoylpropyl]carbamate
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Overview
Description
tert-Butyl N-[2-(benzyloxy)-1-carbamoylpropyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a benzyloxy group, and a carbamoylpropyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Mode of Action
It is known that the compound is a protected hydroxylamine . Protected hydroxylamines are often used in organic synthesis due to their ability to participate in various reactions, such as C-N cross-coupling reactions . They can also undergo facile intramolecular cyclization with various carbon nucleophiles to afford functionalized cyclic hydroxamic acids .
Biochemical Pathways
It’s known that protected hydroxylamines, like this compound, can participate in various biochemical reactions and potentially affect multiple pathways .
Result of Action
It’s known that protected hydroxylamines, like this compound, can participate in various biochemical reactions, potentially leading to various molecular and cellular effects .
Action Environment
It’s known that the compound should be handled in a well-ventilated place and stored in a dry environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(benzyloxy)-1-carbamoylpropyl]carbamate typically involves the reaction of tert-butyl carbamate with benzyloxyamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an organic solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[2-(benzyloxy)-1-carbamoylpropyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, dichloromethane.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Participates in C-N cross-coupling reactions with various nucleophiles .
Biology:
- Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
- Used in the preparation of cyclic hydroxamic acids, which have biological significance .
Medicine:
- Investigated for its potential neuroprotective effects in stroke patients.
- Used in the synthesis of iron chelating agents for treating iron overload conditions.
Industry:
- Utilized in the production of specialty chemicals and intermediates for various industrial applications.
- Applied in the synthesis of polymers and advanced materials.
Comparison with Similar Compounds
- tert-Butyl N-(benzyloxy)carbamate
- tert-Butyl carbamate
- O-Benzylhydroxylamine hydrochloride
Comparison:
- tert-Butyl N-(benzyloxy)carbamate: Similar in structure but lacks the carbamoylpropyl group, making it less versatile in certain synthetic applications.
- tert-Butyl carbamate: Simpler structure, used primarily as a protecting group for amines, but does not offer the same range of reactivity as tert-butyl N-[2-(benzyloxy)-1-carbamoylpropyl]carbamate.
- O-Benzylhydroxylamine hydrochloride: Contains a benzyloxy group but differs in its reactivity and applications, often used in different types of synthesis.
Properties
IUPAC Name |
tert-butyl N-(1-amino-1-oxo-3-phenylmethoxybutan-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-11(21-10-12-8-6-5-7-9-12)13(14(17)19)18-15(20)22-16(2,3)4/h5-9,11,13H,10H2,1-4H3,(H2,17,19)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFYTKZXDSNICX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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